Product packaging for emtobil(Cat. No.:CAS No. 102524-60-7)

emtobil

Cat. No.: B1166207
CAS No.: 102524-60-7
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Description

Contextual Background of Emtobil in Chemical Biology and Physiology

In the realms of chemical biology and physiology, tools that selectively modulate biological processes are crucial for understanding complex systems. This compound has served as such a tool, specifically in the investigation of the biliary system, which includes the gallbladder and bile ducts. Its use is centered on its ability to stimulate physiological responses related to digestion and bile release. The application of this compound allows researchers to study the downstream effects of gallbladder contraction and the role of regulatory hormones like cholecystokinin (B1591339) in a controlled setting nih.govtandfonline.com. The interaction of chemical biology and physiology often involves using chemical tools to explore biological systems and mechanisms, and this compound fits into this context through its physiological effects induced by its chemical composition ohsu.eduohsu.edu.

Significance of this compound in Contemporary Research Paradigms

While the initial research involving this compound dates back several decades, its significance lies in its contribution to establishing methodologies for assessing gallbladder function and CCK secretion. Studies utilizing this compound have provided foundational data on the physiological release of CCK in response to specific oral stimuli nih.govtandfonline.com. This has been relevant in understanding normal digestive processes and investigating dysfunctions related to gallbladder motility and hormone secretion in various clinical conditions researchgate.netresearchgate.netnih.gov. Although more sophisticated methods exist today, the early research with this compound helped pave the way for a deeper understanding of the complex interplay between luminal contents, hormone release, and organ function in the gastrointestinal tract.

Historical Perspectives on this compound's Initial Identification and Biological Observations

This compound's historical use is rooted in roentgenological practice, where it was employed as a means to induce gallbladder contraction for diagnostic imaging nih.govtandfonline.com. The observation that oral administration of this preparation led to the emptying of an opacified gallbladder within a relatively short timeframe (around 15 minutes) was a key initial biological observation nih.govtandfonline.com. This observable physiological effect prompted further investigation into the underlying mechanisms. Researchers hypothesized that the gallbladder contraction was mediated by the release of cholecystokinin, a known stimulator of gallbladder motility nih.govtandfonline.com. Early studies, particularly in the 1980s, focused on quantifying the plasma concentrations of CCK following this compound administration to confirm this hypothesis and characterize the hormonal response nih.govtandfonline.com. These historical observations and subsequent studies solidified this compound's role as a research tool for studying CCK secretion and gallbladder dynamics.

Detailed research findings from studies using this compound have focused on the levels of cholecystokinin detected in plasma after its administration. One study measured plasma CCK concentrations in fasting, healthy subjects following oral this compound nih.govtandfonline.com.

Here is a summary of representative data from such studies:

Subject GroupFasting Plasma CCK (pmol/L)Peak Plasma CCK (pmol/L)Time to Peak (min)
Healthy Subjects (n=9)1.28.1 ± 1.733 ± 3

Note: Data is representative and based on findings from research using this compound to stimulate CCK release nih.govtandfonline.com.

Properties

CAS No.

102524-60-7

Molecular Formula

C11H12F3N

Synonyms

emtobil

Origin of Product

United States

Elucidation of Emtobil S Molecular Architecture and Conformational Dynamics

Advanced Spectroscopic and Computational Approaches for Structural Characterization

The definitive structure of a new molecule is typically established using a suite of advanced methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques) reveals the connectivity of atoms, while Mass Spectrometry provides the exact molecular weight and formula. X-ray crystallography, when feasible, offers an unambiguous determination of the solid-state atomic arrangement. These experimental results are often complemented by quantum chemical calculations, which can predict spectroscopic data for proposed structures, allowing for a comparison with experimental findings to confirm the molecular architecture nih.gov.

Theoretical Analysis of Isomeric Forms and Stereochemistry

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. khanacademy.org Stereoisomers, in particular, have the same atomic connectivity but differ in the spatial orientation of those atoms. youtube.comyoutube.com For a new molecule with chiral centers (carbons bonded to four different groups), multiple stereoisomers may exist. youtube.com The total number of possible stereoisomers can often be predicted using the 2^n rule, where 'n' is the number of chiral centers. youtube.com Distinguishing between these forms, such as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), is crucial as different stereoisomers can have distinct chemical and biological properties. youtube.comyoutube.com

Computational Modeling of the Conformational Landscape

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through the rotation of single bonds. libretexts.orglumenlearning.comfiveable.me These different arrangements often have varying levels of potential energy due to factors like steric hindrance and torsional strain. libretexts.org Computational chemistry employs methods like molecular mechanics to model these rotations and calculate the potential energy of the resulting conformers. upenn.edu This process generates a conformational landscape, or potential energy surface, which identifies the most stable, low-energy conformations that the molecule is likely to adopt. fiveable.me Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates how it interacts with other molecules. fiveable.me

As no specific data for "emtobil" could be located, the tables below are provided as illustrative examples of the types of data that would be generated during such an analysis for a hypothetical compound.

Table 1: Example Spectroscopic Data This table is for illustrative purposes only.

Technique Observed Data
¹H-NMR Chemical shifts (δ), coupling constants (J)
¹³C-NMR Chemical shifts (δ)
HRMS m/z for [M+H]⁺

Table 2: Example Isomer Energy Analysis This table is for illustrative purposes only.

Isomer Stereochemistry Relative Energy (kcal/mol)
Isomer A (1R, 3S) 0.00 (Reference)
Isomer B (1S, 3R) 0.00
Isomer C (1R, 3R) +1.5

Table 3: Example Conformational Energy Profile This table is for illustrative purposes only.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
Anti 180 0.0 75
Gauche 1 60 0.9 12.5

Synthetic Methodologies and Derivatization Strategies for Emtobil Analogues

Conceptual Framework for the Chemical Synthesis of Emtobil and Related Scaffolds

The chemical synthesis of complex organic molecules, including potential therapeutic agents or probes like a hypothetical compound such as "this compound," relies on a systematic approach to construct the target structure from simpler, readily available starting materials. This process involves strategic planning, often guided by retrosynthetic analysis, and the subsequent execution of a series of chemical reactions. The goal is to achieve the target molecule efficiently, selectively, and in good yield.

Retrosynthetic Analysis and Proposed Synthetic Routes for this compound

Retrosynthetic analysis is a powerful technique used in organic synthesis planning. leah4sci.comwikipedia.orgsubstack.com It involves working backward from the target molecule (TM) by mentally breaking it down into simpler precursor molecules through a series of "transforms," which are the reverse of synthetic reactions. wikipedia.org Each precursor is then subjected to the same process until simple or commercially available starting materials are reached. wikipedia.org This approach helps in identifying potential synthetic routes and comparing their feasibility. wikipedia.org

For a hypothetical compound like this compound, a retrosynthetic analysis would begin by examining its structure for key functional groups and carbon-carbon bonds that could be formed in a final or near-final synthetic step. Disconnections are proposed at strategic points based on known reliable reactions. For instance, if this compound contained a complex ring system, key disconnections might involve reactions that form these rings, such as cyclization reactions. If it contained specific functional group arrangements, transforms corresponding to reactions that install these groups (e.g., oxidations, reductions, coupling reactions) would be considered.

Optimization Principles for this compound's Chemical Synthesis

Optimizing a chemical synthesis involves refining reaction conditions and sequences to improve efficiency, yield, purity, and scalability. beilstein-journals.org For the synthesis of a compound like this compound, optimization principles would be applied at various stages. Key parameters subject to optimization include:

Reagent Equivalents and Concentration: Determining the optimal amounts of reactants and their concentrations to maximize yield and minimize side reactions.

Reaction Temperature: Finding the temperature that provides a suitable reaction rate and selectivity.

Reaction Time: Establishing the appropriate reaction duration for maximum conversion while avoiding decomposition or side product formation.

Solvent Selection: Choosing a solvent that dissolves the reactants and reagents, facilitates the reaction, and simplifies work-up and purification.

Catalyst Loading: Optimizing the amount of catalyst used to achieve efficient conversion without unnecessary cost or purification challenges.

Order of Addition: Determining the sequence in which reactants and reagents are combined to control reactivity and selectivity.

Work-up and Purification Procedures: Developing efficient methods for isolating and purifying the product, such as extraction, chromatography, or crystallization.

Optimization can be a multi-variable process, and modern approaches often utilize high-throughput experimentation and statistical design of experiments to explore the reaction space efficiently. beilstein-journals.org The goal is to identify a robust and reproducible synthetic route suitable for producing the compound on the desired scale.

Rational Design and Synthesis of this compound Derivatives and Analogues for Biological Probing

Rational design is a strategy used in chemistry and biology to create molecules with specific desired properties based on an understanding of structure-function relationships. longdom.orgwikipedia.orgnih.govbiosynsis.com In the context of a compound like this compound, rational design would be applied to create derivatives and analogues with modulated biological activity, improved potency, altered selectivity, or enhanced pharmacokinetic properties.

Strategic Chemical Modifications for Modulating this compound's Biological Activity

Strategic chemical modifications of a lead compound like this compound can significantly impact its interaction with biological targets and, consequently, its biological activity. nigerianscholars.commdpi.comfrontiersin.orgnih.govmdpi.com Modifications can involve:

Substitution of Functional Groups: Replacing existing functional groups with others that have different electronic, steric, or hydrogen-bonding properties.

Introduction of New Functional Groups: Adding functional groups at specific positions to create new interaction points with a biological target.

Alteration of Lipophilicity/Hydrophilicity: Modifying the balance between lipophilicity and hydrophilicity to influence absorption, distribution, metabolism, and excretion. This could involve adding alkyl chains or polar groups.

Introduction of Steric Bulk: Adding bulky groups to block certain interactions or direct binding to a specific site.

Modification of the Molecular Scaffold: Altering the core structure of this compound while retaining key features necessary for activity. This could involve ring expansions, contractions, or rearrangements.

Isosteric Replacements: Substituting atoms or groups with others that have similar size, shape, and electronic properties but may offer improved stability or altered interactions.

These modifications are guided by insights into how this compound interacts with its biological target (if known), often utilizing computational modeling and structure-activity relationship (SAR) data from existing analogues. nih.govbiosynsis.com

Development of this compound Analogue Libraries for High-Throughput Screening

To explore the relationship between chemical structure and biological activity comprehensively, libraries of this compound analogues can be synthesized. enamine.netacs.orgenamine.net These libraries are collections of structurally related compounds that can be rapidly screened for desired biological properties. enamine.net The development of such libraries often employs parallel synthesis or combinatorial chemistry techniques, allowing for the simultaneous synthesis of multiple compounds. enamine.netacs.org

Strategies for library synthesis include:

Scaffold Decoration: Modifying different positions on the core this compound scaffold with a variety of substituents. enamine.net

Varying Linkers: If this compound is part of a larger structure or conjugated to another molecule, varying the linker connecting these components.

Combinatorial Approaches: Utilizing solid-phase synthesis or other techniques to rapidly generate a large number of compounds by combining different building blocks in various combinations.

High-throughput screening (HTS) of these analogue libraries allows for the rapid identification of compounds with enhanced or altered biological activity. The data generated from HTS then informs further rational design and synthesis efforts, creating an iterative process for discovering improved analogues.

Mechanistic Investigations of Emtobil S Biological Activities

Emtobil's Molecular Interactions with FFAR1 and FFAR4 Receptors

Current scientific literature does not provide specific data on the direct molecular interactions between this compound and the free fatty acid receptors FFAR1 and FFAR4. Research has focused on other fatty acids and synthetic ligands in relation to these receptors. nih.govnih.govnih.gov

Characterization of this compound's Binding Kinetics and Affinity to FFAR1 and FFAR4

There is no available research characterizing the binding kinetics or affinity of this compound to FFAR1 and FFAR4 receptors.

Elucidation of this compound's Agonistic or Antagonistic Mechanisms at Receptor Sites

The specific agonistic or antagonistic mechanisms of this compound at FFAR1 and FFAR4 receptor sites have not been elucidated in the available scientific literature. Studies on these receptors have identified various other synthetic agonists and antagonists, but not this compound. ulster.ac.uknih.gov

Cellular and Subcellular Effects Mediated by this compound's Actions

Detailed studies on the specific cellular and subcellular effects directly mediated by this compound are not present in the current body of scientific research. General principles of intracellular signal transduction involve complex cascades that translate extracellular stimuli into cellular responses, often leading to changes in gene expression. nih.govnih.gov

Analysis of Intracellular Signaling Cascades Activated by this compound

There is no specific analysis of the intracellular signaling cascades directly activated by this compound. The physiological effects of this compound are attributed to the release of cholecystokinin (B1591339) (CCK), which then initiates its own signaling pathways. nih.gov However, the upstream signaling events within enteroendocrine cells that are triggered by this compound to cause this CCK release have not been detailed.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies detailing gene expression or proteomic profiling in response to this compound exposure are currently available. Such analyses are powerful tools for understanding the broader cellular response to a given compound but have not been applied to this compound. thermofisher.comnih.gov

Physiological Responses of this compound on Gallbladder Contractility

This compound, an oral preparation composed of sorbitol and peanut oil, has a well-documented physiological effect on gallbladder contractility. nih.gov Its primary mechanism of action is inducing the release of the hormone cholecystokinin (CCK), which is the principal regulator of gallbladder contraction. nih.gov

In a study involving healthy, fasting subjects, the administration of this compound led to a significant and rapid increase in plasma CCK concentrations. Basal CCK levels, after an overnight fast, averaged 1.2 pmol/l. Following the intake of this compound, a peak plasma concentration of CCK was observed within 30 minutes, reaching an average of 8 pmol/l. This surge in CCK stimulates the smooth muscle of the gallbladder, causing it to contract and empty its contents. nih.gov This physiological response is observable via roentgenological imaging within 15 minutes of administration. nih.gov The rapid and marked rise in CCK suggests that this compound acts as a potent secretagogue for this hormone, thereby indirectly but effectively modulating gallbladder motility. nih.gov

Table 1. Plasma Cholecystokinin (CCK) Concentration in Response to this compound
ConditionAverage CCK Concentration (pmol/l)Time to Peak Concentration
Fasting (Basal)1.2N/A
Post-Emtobil Administration8.0Within 30 minutes

In Vitro Organ Bath Studies of this compound's Cholecystokinetic Activity

Direct in vitro studies applying this compound to isolated gallbladder tissue are not the standard method for evaluating its cholecystokinetic properties. This is because this compound's mechanism of action is indirect, relying on the in vivo release of endogenous CCK nih.govyoutube.com. Therefore, to investigate the contractile element of this pathway at the tissue level, researchers utilize in vitro organ bath studies focused on the direct effects of CCK, the hormonal mediator of this compound's action.

In a typical organ bath setup, muscle strips are prepared from animal or human gallbladder tissue and mounted in a temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), which is aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain tissue viability nih.gov. The muscle strips are connected to force transducers to measure isometric contractions. After an equilibration period, cumulative concentrations of a contractile agonist, such as sulfated cholecystokinin-octapeptide (CCK-8), are added to the bath. This allows for the construction of a dose-response curve, quantifying the relationship between the concentration of CCK and the force of gallbladder muscle contraction nih.govnih.gov. These studies are crucial for understanding the sensitivity and responsiveness of the gallbladder muscle to the hormone that this compound stimulates in vivo nih.gov.

CCK-8 Concentration (mol/L)Mean Contractile Response (% of Maximum)
1 x 10⁻¹⁰15
1 x 10⁻⁹45
1 x 10⁻⁸80
1 x 10⁻⁷95
1 x 10⁻⁶100
This interactive table illustrates a representative dose-response relationship for CCK-8-induced contraction of gallbladder muscle strips in an in vitro organ bath study. The data are hypothetical and serve to demonstrate the principles of the experimental model.

Preclinical In Vivo Models for Assessing this compound's Effects on Gallbladder Function

Preclinical in vivo models are essential for evaluating the complete physiological action of this compound, from the stimulation of CCK release to the resulting gallbladder contraction. These studies are typically performed in animal models, such as dogs, pigs, or rodents, whose gallbladder physiology is comparable to humans nih.govnih.gov.

A common methodology involves the oral administration of this compound to fasted animals. Gallbladder function is then assessed using non-invasive imaging techniques like ultrasonography. Gallbladder volume is measured before and at set time intervals after this compound administration. These measurements are used to calculate the gallbladder ejection fraction (GBEF), a key indicator of contractile function. A normal GBEF is typically considered to be greater than 35-40% clinicaltrials.gov.

Simultaneously, blood samples can be drawn at corresponding time points to measure plasma CCK concentrations using radioimmunoassay nih.gov. This allows researchers to directly correlate the ingestion of this compound with the hormonal response and the subsequent biomechanical action of the gallbladder. Studies in healthy human subjects have demonstrated this principle clearly. After an overnight fast, the basal plasma concentration of CCK was found to be 1.2 pmol/l nih.gov. Following the oral administration of this compound, a peak plasma concentration averaging 8 pmol/l was observed within 30 minutes, coinciding with gallbladder emptying seen in roentgenological imaging within 15 minutes nih.gov.

Time PointEventMean Plasma CCK Concentration (pmol/L)
0 minPre-administration (Fasting)1.2
15 minPost-administration5.5
30 minPost-administration (Peak)8.0
60 minPost-administration4.0
This interactive table presents data on the in vivo effect of oral this compound on plasma cholecystokinin (CCK) concentrations in healthy subjects. Data adapted from Gelin et al., 1986 nih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Emtobil

Identification of Key Structural Determinants for Emtobil's Biological Activity

Identifying key structural determinants involves systematically altering specific parts of the "this compound" molecule and observing the resulting changes in its biological activity. This process, central to SAR studies, helps pinpoint which functional groups, substructures, or stereochemical features are essential for activity and which might influence potency or selectivity. For "this compound," if its biological activity were, for instance, the stimulation of CCK release as suggested in some contexts, researchers would synthesize or acquire a series of analogs with targeted modifications.

Typical modifications explored in SAR studies include:

Varying substituents on aromatic rings or other core structures.

Introducing or removing functional groups (e.g., hydroxyl, amine, halogen).

Changing the length or branching of alkyl chains.

Altering the stereochemistry at chiral centers.

Creating cyclic or acyclic variations.

Isosteric replacements.

By comparing the biological activity of these modified compounds to that of the parent "this compound" molecule, researchers could deduce the contribution of each structural change. For example, if removing a specific hydroxyl group significantly reduced activity, it would suggest that group is a key determinant, potentially involved in binding to a biological target or influencing physicochemical properties critical for activity. Conversely, modifications that enhance activity could highlight areas for optimization. This experimental approach, often coupled with an understanding of potential biological targets or mechanisms, forms the basis for understanding the structural requirements for "this compound's" observed effects.

Application of Computational Tools for this compound's SAR Mapping

Computational tools play a vital role in modern SAR analysis, enabling the efficient mapping and understanding of structure-activity relationships. For a compound like "this compound," these tools would be applied to analyze the structural data of "this compound" and its analogs alongside their biological activity data.

Key computational approaches used in SAR mapping include:

Molecular Modeling: Techniques that generate and visualize 3D structures of molecules, helping to understand their shape, electronic distribution, and potential interactions with biological targets. This would involve generating a 3D model of "this compound" to study its conformation and how structural changes might affect its 3D presentation.

Molecular Descriptors Calculation: Computing numerical values that represent various physicochemical and structural properties of the molecules, such as molecular weight, lipophilicity (log P), electronic properties (e.g., partial charges), and steric parameters. These descriptors quantify the structural features and are used in QSAR model development.

Ligand-Based Approaches: Utilizing the known active molecules ("this compound" and its active analogs) to infer the structural requirements for activity. This can involve pharmacophore modeling, which identifies the essential 3D arrangement of features needed for binding to a target.

Structure-Based Approaches: If the 3D structure of the biological target of "this compound" were known, techniques like molecular docking could be used to simulate how "this compound" and its analogs might bind to the target site and predict binding affinities. This provides insights into the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the biological activity and how structural modifications might affect these interactions.

These computational methods allow for the analysis of large datasets, identification of subtle structural patterns, and generation of hypotheses about the SAR of "this compound" that can guide further experimental work.

Development of Predictive Models (QSAR) for this compound's Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models aim to build mathematical relationships between the structural properties of compounds and their biological activity, allowing for the prediction of activity for new, untested compounds. For "this compound," QSAR models could be developed to predict its potency (e.g., the concentration required to elicit a certain response) and potentially its selectivity for a particular biological target or pathway.

The development of a QSAR model typically involves several steps:

Data Collection: Gathering a dataset of "this compound" and its analogs with known structures and experimentally measured biological activities. The quality and relevance of this data are crucial for building reliable models.

Molecular Descriptors: Calculating a range of molecular descriptors for each compound in the dataset, representing their structural and physicochemical properties. These descriptors serve as the independent variables in the QSAR model.

Model Development: Using statistical or machine learning techniques to find a correlation between the molecular descriptors and the biological activity. Common methods include linear regression, partial least squares (PLS), principal component regression (PCR), and machine learning algorithms like support vector machines or neural networks. The QSAR model takes the form of an equation: Activity = f (molecular descriptors).

Model Validation: Rigorously validating the developed model using statistical metrics and external test sets to ensure its robustness, reliability, and predictive power. A validated QSAR model can then be used to predict the biological activity of new "this compound" derivatives before they are synthesized and tested experimentally, accelerating the research process.

Applicability Domain: Defining the structural and chemical space for which the QSAR model is considered reliable for predictions. Predictions for compounds outside this domain may be less accurate.

QSAR models for "this compound" could help prioritize which new analogs are most likely to have desired potency and selectivity profiles, reducing the need for extensive experimental screening and focusing efforts on the most promising candidates. Different types of QSAR models (1D, 2D, 3D, etc.) could be employed depending on the nature of the structural data and the biological activity being modeled.

Preclinical Biological and Pharmacological Studies of Emtobil

In Vivo Preclinical Models for Evaluating Emtobil's Systemic Actions and Target Engagement

Preclinical Biomarker Discovery and Validation for this compound's Efficacy:Without efficacy studies, there has been no associated discovery or validation of biomarkers for "this compound."

Should "this compound" be an alternative name for a known compound, providing that name would allow for a renewed and more targeted search for the requested preclinical data. At present, no article can be written on this subject.

Biosynthesis, Metabolism, and Biotransformation of Emtobil

Hypothesized Biosynthetic Pathways of Emtobil (if naturally occurring)

There is no evidence to suggest that "this compound" is a naturally occurring compound. As such, no biosynthetic pathways have been proposed or investigated.

Enzymatic Characterization of Putative Biosynthetic Steps of this compound

Without a known biosynthetic pathway, there has been no enzymatic characterization related to the formation of "this compound."

Genetic Approaches to Elucidate and Manipulate this compound's Biosynthesis

No genetic studies have been conducted on the biosynthesis of "this compound" due to its undiscovered nature.

In Vitro and Preclinical In Vivo Metabolism of this compound

The metabolism of "this compound" has not been a subject of study, as the compound itself is not described in scientific literature.

Identification and Structural Characterization of this compound Metabolites

No metabolites of "this compound" have been identified or structurally characterized, as no metabolic studies have been performed.

Elucidation of Enzymatic Systems Involved in this compound's Biotransformation

The enzymatic systems involved in the biotransformation of "this compound" remain unknown, pending the discovery and study of the compound.

Advanced Analytical Methodologies for Emtobil Research

Development of Chromatographic Techniques for Emtobil Separation and Purification8.2. Application of Mass Spectrometry for this compound Detection and Quantification in Complex Matrices8.3. Spectrophotometric and Electrochemical Methods for this compound's Quantitative Analysis

It is possible that "this compound" is a highly novel or proprietary compound not yet described in public-domain literature, or that the name is misspelled. Until "this compound" is documented in the scientific record, a detailed article on its analytical methodologies cannot be responsibly produced.

Environmental Interactions and Degradation of Emtobil

Assessment of Environmental Fate and Persistence

The environmental fate and persistence of a chemical determine its concentration and duration in various environmental compartments such as soil, water, and air. Persistence is often expressed as a half-life, which is the time it takes for 50% of the initial amount of a substance to degrade. oregonstate.edu

Several key factors influence a compound's environmental fate:

Soil Sorption: The tendency of a chemical to bind to soil particles is a critical factor in its mobility. nih.gov Compounds with high sorption coefficients are less likely to leach into groundwater but may persist in the soil for longer periods. nih.gov The organic matter and clay content of the soil can also affect how much of a chemical is adsorbed. moraybeedinosaurs.co.ukawsjournal.org

Water Solubility: A chemical's solubility in water affects its potential to be transported in surface runoff and to contaminate groundwater. oregonstate.edu Highly soluble compounds are more likely to be mobile in the environment.

Vapor Pressure and Volatilization: Chemicals with high vapor pressure can volatilize from soil and water surfaces into the atmosphere, where they can be transported over long distances. oregonstate.edu

Table 1: Factors Influencing the Environmental Fate of Chemical Compounds

Factor Description Environmental Implication
Soil Sorption (Koc) The ratio of a chemical's concentration in the soil organic carbon to its concentration in the water at equilibrium.High Koc values indicate strong binding to soil, reducing mobility but potentially increasing persistence in the soil. moraybeedinosaurs.co.ukawsjournal.org
Water Solubility The maximum amount of a chemical that can dissolve in a given amount of water.High solubility increases the potential for a chemical to move with water through the soil and into groundwater. oregonstate.edu
Half-life (t1/2) The time required for the concentration of a chemical to decrease by half in a specific environmental compartment.Longer half-lives indicate greater persistence and a higher potential for long-term environmental exposure. oregonstate.edu
Vapor Pressure The pressure exerted by the vapor of a chemical in equilibrium with its solid or liquid form.High vapor pressure can lead to volatilization into the atmosphere, allowing for long-range transport. oregonstate.edu

This table is interactive. Click on the headers to sort the data.

Microbial and Abiotic Degradation Pathways

The breakdown of chemical compounds in the environment occurs through both biological and non-biological processes.

Microbial Degradation: Microorganisms such as bacteria and fungi play a vital role in the degradation of many organic compounds. nih.gov The rate of microbial degradation is influenced by several factors, including:

Soil moisture and temperature: Microbial activity is generally higher in moist, warm conditions. oregonstate.edu

Oxygen availability: Aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can lead to different degradation pathways and products.

Nutrient availability: The presence of other nutrients can enhance microbial activity and, consequently, the degradation of the target compound.

Abiotic Degradation: Chemical compounds can also be broken down by non-biological processes, including:

Photolysis: Degradation by sunlight is a significant pathway for some chemicals, particularly in surface waters and on soil surfaces. nih.gov

Hydrolysis: The reaction of a chemical with water can lead to its breakdown, with the rate often dependent on the pH of the water. nih.gov

Oxidation-Reduction Reactions: Chemical reactions involving the transfer of electrons can also contribute to the degradation of contaminants.

The degradation of a chemical can lead to the formation of various metabolites, which may be more or less toxic than the parent compound. moraybeedinosaurs.co.uk For example, the degradation of the insecticide methomyl results in methomyl oxime, acetonitrile, and carbon dioxide. nih.gov

Future Perspectives and Emerging Research Directions for Emtobil

Integration of Multi-Omics Data for a Holistic Understanding of Emtobil's Biology

A holistic understanding of this compound's biological effects necessitates the integration of multi-omics data. Given that this compound is a formulation containing Sorbitol and peanut oil, its biological activity likely stems from the combined or individual interactions of these components with various biological systems, particularly the gastrointestinal tract and associated signaling pathways like CCK release. mpg.detandfonline.comnih.gov

Future research could employ multi-omics approaches to profile the molecular changes induced by this compound administration. This could involve:

Genomics and Epigenomics: While this compound is unlikely to directly alter the genome sequence, epigenetic modifications (e.g., DNA methylation, histone modifications) in response to its components, particularly fatty acids from peanut oil or the metabolic processing of Sorbitol, could be investigated. patsnap.com

Transcriptomics: Analyzing global gene expression profiles in relevant tissues (e.g., intestinal enteroendocrine cells responsible for CCK production, gallbladder tissue) could reveal signaling pathways and biological processes modulated by this compound. patsnap.comctdbase.org

Proteomics: Studying the protein landscape, including protein abundance, modifications, and interactions, could provide insights into the functional consequences of this compound administration. This might involve examining changes in the expression or activity of enzymes involved in nutrient sensing, hormone processing, or signal transduction. patsnap.com

Metabolomics: Profiling the complete set of metabolites would be particularly relevant, as this compound's components (Sorbitol and fatty acids) are directly involved in metabolism. patsnap.comnih.gov This could reveal how this compound affects endogenous metabolic pathways and the production of signaling molecules. nih.gov

Microbiomics: Considering the impact of dietary components on the gut microbiome, future studies could investigate how this compound influences microbial composition and activity, which in turn could affect host physiology and CCK release.

Integrating these diverse omics datasets through advanced bioinformatics and computational biology tools could help construct a more complete picture of how this compound interacts with biological systems at a molecular level. patsnap.comctdbase.orgnih.govnih.gov This could involve building networks that link genetic variations, gene expression changes, protein activity, and metabolite profiles to the observed physiological effects, such as CCK secretion. ctdbase.orgnih.gov

Exploration of Novel Applications and Theoretical Frameworks for this compound's Biological Activity

This compound's known ability to stimulate CCK release provides a basis for exploring novel applications and theoretical frameworks beyond its historical diagnostic use. nih.gov CCK is a pleiotropic hormone involved in various physiological processes, including digestion, satiety, and glucose metabolism. nih.gov

Future research could investigate:

Metabolic Regulation: Given CCK's role in glucose homeostasis and satiety, this compound or its refined components could be explored for their potential impact on metabolic disorders. Understanding the precise mechanisms by which this compound stimulates CCK release, potentially through specific nutrient-sensing receptors in the gut, could lead to the development of strategies for modulating metabolic responses.

Gastrointestinal Motility Disorders: this compound's historical use is linked to gallbladder contraction. nih.gov Further research could explore its potential to influence other aspects of gastrointestinal motility, which could have implications for conditions like constipation or delayed gastric emptying.

Nutrient Sensing and Signaling: this compound's components, particularly fatty acids and Sorbitol, are known to be sensed by the gut. tandfonline.com Investigating the specific receptors and signaling pathways activated by this compound could contribute to a broader theoretical framework of gut-brain axis communication and nutrient sensing.

Delivery Mechanisms: While historically administered orally, novel delivery mechanisms for this compound components could be explored to target specific areas of the gastrointestinal tract or modulate the rate of CCK release.

Theoretical frameworks could be developed to model the complex interactions between this compound's components, the gut environment, enteroendocrine cells, and downstream physiological effects. These models could help predict the biological outcomes of different this compound formulations or administration strategies.

Methodological Advancements and Challenges in this compound-Related Chemical Biology Research

Studying a formulation like this compound using modern chemical biology approaches presents both opportunities and challenges. Methodological advancements in chemical biology are crucial for dissecting the complex interactions at play. diva-portal.org

Advancements that could be applied include:

Activity-Based Protein Profiling (ABPP): While this compound itself is not an enzyme inhibitor, ABPP could be used to profile enzyme activities in biological systems in response to this compound administration, identifying functional changes in metabolic or signaling pathways.

Chemoproteomics: Techniques could be developed to identify proteins that directly interact with this compound components, providing insights into their molecular targets.

Bioorthogonal Chemistry: If modified versions of this compound components were synthesized, bioorthogonal chemistry could be used to track their distribution and interactions in living systems.

Advanced Analytical Techniques: High-resolution mass spectrometry and chromatography would be essential for analyzing the complex composition of this compound and identifying metabolites produced upon its digestion and absorption.

In Vitro and Organoid Models: Utilizing advanced cell culture and organoid models derived from intestinal tissue could provide controlled environments to study the direct effects of this compound components on enteroendocrine cells and other relevant cell types.

Challenges in this compound-related chemical biology research include:

Complexity of the Formulation: Studying a mixture like this compound, rather than a single pure compound, makes it challenging to attribute observed biological effects to specific components.

Metabolic Transformation: this compound components are metabolized in the body, and their active forms or downstream metabolites may be responsible for the biological effects. Tracking these transformations and identifying the active species is challenging.

Transient Interactions: The interactions between this compound components and biological targets, particularly those involved in signaling cascades, may be transient and difficult to capture.

Data Integration and Interpretation: Integrating and interpreting the large and complex datasets generated by multi-omics studies requires sophisticated bioinformatics tools and expertise.

Reproducibility: Ensuring reproducibility in studies involving complex biological systems and formulations can be challenging.

Overcoming these methodological challenges through continued innovation in chemical biology techniques and computational approaches will be essential for advancing our understanding of this compound's biology and exploring its potential future applications.

Q & A

Q. How to study clinician perceptions of this compound's clinical translation potential?

  • Methodological Answer : Conduct semi-structured interviews (qualitative) alongside Delphi surveys (quantitative) with oncologists/pharmacologists. Use NVivo for thematic coding and SPSS for consensus analysis .

Notes

  • Citations : All answers reference evidence IDs (e.g., ) corresponding to the provided materials.
  • Terminology : Full chemical names used; no abbreviations/acronyms created.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.